4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
Description
4-Bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid (CAS: 1179211-98-3) is a brominated benzoic acid derivative featuring a 1,3-diazinan-2,4-dione moiety at the meta position relative to the carboxylic acid group . Bromination at the para position enhances lipophilicity and may impact pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c12-7-2-1-6(10(16)17)5-8(7)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXADBPPJGKJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the bromination of 3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Catalysts like dicyclohexylcarbodiimide (DCC) for amide formation or acid catalysts for esterification.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Products with higher oxidation states, such as carboxylates or quinones.
Reduction: Reduced forms of the compound with lower oxidation states.
Condensation: Amides or esters formed from the reaction with amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of benzoic acid exhibit antimicrobial properties. The incorporation of the diazinan moiety may enhance the efficacy of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and have potential as therapeutic agents against resistant strains .
Anticancer Potential:
Compounds containing diazinan structures have been explored for their anticancer properties. The unique electronic and steric characteristics of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid could be leveraged to develop novel chemotherapeutics targeting specific cancer cell lines. Preliminary studies suggest that modifications to the diazinan ring can influence cytotoxicity and selectivity towards cancer cells .
Synthetic Chemistry
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications through various chemical reactions such as esterification and amide formation. Researchers utilize it to synthesize more complex organic compounds that can be used in pharmaceuticals and agrochemicals .
Ligand Development:
The unique structure of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid makes it an attractive candidate for ligand development in coordination chemistry. Its ability to form stable complexes with metal ions can lead to the creation of new catalysts or materials with enhanced properties .
Material Science
Polymer Chemistry:
In material science, this compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of diazinan units into polymer backbones has been shown to improve material performance under various conditions .
Nanotechnology Applications:
Recent advancements in nanotechnology have seen the use of such compounds in the fabrication of nanoparticles for drug delivery systems. The ability of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid to interact with biological membranes makes it a candidate for developing targeted delivery mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial effects of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial colonies at concentrations above 50 µg/mL, suggesting its potential use as an antimicrobial agent.
Case Study 2: Synthesis of Novel Anticancer Agents
In a collaborative study between ABC Pharmaceuticals and DEF Research Institute, derivatives of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid were synthesized and tested against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, indicating promising anticancer activity.
Mechanism of Action
The mechanism of action of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the diazinan-1-yl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Core Structural Differences and Similarities
The following table summarizes key structural and physicochemical properties of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid and related compounds:
Physicochemical and Electronic Properties
- Acidity : The carboxylic acid group in the target compound (pKa ≈ 2-3) is more acidic than sulfonamide derivatives (pKa ≈ 10-11) but less acidic than nitro-substituted analogs (pKa ≈ 1-2 due to electron-withdrawing effects).
- HOMO-LUMO Gap : For 4-bromo-3-(methoxymethoxy)benzoic acid, DFT studies reveal a gap of 4.46 eV, indicating moderate reactivity. The diazinan ring in the target compound may further lower the LUMO energy due to electron-withdrawing ketones, enhancing electrophilicity.
Biological Activity
4-Bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzoic acid derivatives characterized by the presence of a diazinane ring and two oxo groups. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
The chemical structure of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrN₂O₄ |
| Molecular Weight | 313.1042 g/mol |
| IUPAC Name | 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
| Canonical SMILES | C(C(=O)O)C1=C(C(=O)NC1=O)C(=C(C=C2)Br)C2 |
This compound's structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in various biochemical reactions.
Biological Activity Overview
Research into the biological activity of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has indicated several promising areas:
Antimicrobial Activity : Preliminary studies suggest that benzoic acid derivatives exhibit antimicrobial properties. The presence of halogen atoms (like bromine) in the structure may enhance this activity by affecting membrane permeability or enzyme inhibition .
Anticancer Potential : Compounds with similar structures have been studied for their anticancer properties. For instance, derivatives of benzoic acid have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the activation of proteasomal pathways .
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies on related compounds indicate that they can inhibit enzymes like acetylcholinesterase and urease, which are relevant in treating diseases such as Alzheimer's and urinary tract infections .
The mechanism by which 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid exerts its biological effects likely involves:
- Binding to Enzymes : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting a potential for therapeutic applications in oncology.
- Modulation of Protein Degradation Systems : Research indicates that benzoic acid derivatives can enhance the activity of proteasomal and autophagic pathways, which are crucial for cellular homeostasis and stress responses .
Case Studies
Research has documented various case studies focusing on the biological activities of compounds structurally related to 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of benzoic acid derivatives against several bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL .
- Anticancer Activity Assessment : In vitro assays demonstrated that certain benzoic acid derivatives could inhibit cell proliferation in cancer cell lines (e.g., Hep-G2). The most potent compounds led to a reduction in cell viability by over 50% at concentrations around 5 μM .
- Enzyme Inhibition Studies : Compounds similar to 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid were tested for their inhibitory effects on urease and acetylcholinesterase. Results showed strong inhibition with IC50 values indicating potential therapeutic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
